molecular formula C10H10N2O2 B186821 Ethyl imidazo[1,2-a]pyridine-2-carboxylate CAS No. 38922-77-9

Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B186821
CAS No.: 38922-77-9
M. Wt: 190.2 g/mol
InChI Key: GNFACXDTRBVZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical and Structural Characterization of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

Fundamental Chemical Identifiers

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₁₀N₂O₂ , with a molecular weight of 190.20 g/mol . The compound consists of a fused imidazo[1,2-a]pyridine core substituted with an ethyl ester group at the 2-position.

Property Value
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight (g/mol) 190.20
CAS Registry and Systematic Nomenclature

The compound is registered under CAS 38922-77-9 . Its systematic IUPAC name is This compound , reflecting the ethyl ester functional group and the fused bicyclic structure. Alternative names include imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester and 2-(ethoxycarbonyl)imidazo[1,2-a]pyridine.

Structural Representation and IUPAC Conventions

The structure comprises an imidazo[1,2-a]pyridine system, where the imidazole ring is fused to a pyridine ring. The ester group (-COOCH₂CH₃) is attached to the 2-position of the imidazole moiety. Key structural descriptors include:

  • SMILES : CCOC(=O)c1cn2ccccc2n1
  • InChI Key : GNFACXDTRBVZJE-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

¹H NMR data (CD₃OD, 300 MHz) reveals distinct signals corresponding to the aromatic protons and ester group:

  • δ 1.45 ppm (t, 3H) : Methyl protons of the ethyl group.
  • δ 4.50 ppm (q, 2H) : Methylene protons adjacent to the ester oxygen.
  • δ 7.55–8.85 ppm (m, 4H) : Aromatic protons of the fused ring system.

¹³C NMR data further confirms the carbonyl carbon of the ester at δ 165–170 ppm and aromatic carbons between δ 110–150 ppm .

Infrared Spectroscopic Analysis

Infrared (IR) spectroscopy identifies functional groups:

  • ~1705 cm⁻¹ : Strong absorption for the ester carbonyl (C=O).
  • 1340–1165 cm⁻¹ : Symmetric and asymmetric stretching of the sulfonyl group in related derivatives.
Mass Spectrometric Profiles

Electrospray ionization mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 190.20 ([M]⁺), consistent with the molecular weight. Fragmentation patterns include loss of the ethyl group (-45 Da) and decarboxylation (-44 Da).

Crystallographic Studies

Melting Point Determination and Significance

Reported melting points range from 78–90°C , with variations attributed to purity and polymorphic forms. The sharp melting point indicates a crystalline structure with minimal impurities.

X-ray Diffraction Analysis

While X-ray crystallographic data for this specific compound is not widely published, analogous imidazo[1,2-a]pyridine derivatives exhibit monoclinic crystal systems with P2₁/c space groups . Unit cell parameters typically include:

  • a = 7–8 Å , b = 10–12 Å , c = 14–16 Å
  • α = 90° , β = 95–100° , γ = 90° .
Molecular Conformation and Packing

The planar imidazo[1,2-a]pyridine core facilitates π-π stacking interactions in the solid state. The ethyl ester group adopts a staggered conformation to minimize steric hindrance. Hydrogen bonding between adjacent molecules (e.g., C=O⋯H-N) contributes to crystalline stability.

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFACXDTRBVZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355980
Record name ethyl imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38922-77-9
Record name ethyl imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromide-Mediated Cyclization in Ethanolic Reflux

A foundational method involves the cyclization of 2-amino-1-(3-ethoxy-2,3-dioxopropyl)pyridinium bromide in ethanol under reflux conditions. The reaction proceeds via nucleophilic attack of the amino group on the α-keto ester moiety, forming the imidazo[1,2-a]pyridine core. After 3 hours at reflux, the mixture is concentrated, and the product is isolated via trituration with ether, yielding a solid with >90% purity.

Key Data:

  • Reactants: 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridinium bromide (71.9 g, 249 mmol)

  • Solvent: Ethanol (750 mL)

  • Conditions: Reflux (3 h), ambient cooling

  • Yield: 64.17 g (quantitative based on stoichiometry)

  • Characterization: 1H^1H-NMR (CD3_3OD, 300 MHz) confirms ester (–CH2_2CH3_3, δ 1.45) and aromatic protons (δ 7.55–8.85).

This method is industrially scalable but requires careful control of bromide intermediates, which may complicate purification.

Metal-Free and Aqueous Synthesis

NaOH-Promoted Cycloisomerization

A groundbreaking approach eliminates metal catalysts by utilizing NaOH in aqueous conditions. N-Propargylpyridinium bromide precursors undergo base-mediated cycloisomerization at ambient temperatures, achieving quantitative yields within minutes. The mechanism involves propargyl-allene isomerization followed by Nazarov cyclization, forming the fused imidazo[1,2-a]pyridine system.

Key Data:

  • Reactants: N-Propargylpyridinium bromide (10 g scale)

  • Base: 1 eq. NaOH in water

  • Conditions: Ambient temperature, 5–10 minutes

  • Yield: >99%

  • Advantages:

    • No transition metals, reducing toxicity and cost.

    • Water as solvent aligns with green chemistry principles.

This method’s space-time yield (STY) surpasses traditional routes by an order of magnitude, making it ideal for large-scale production.

Ionic Liquid-Mediated Synthesis

[Hbim]BF4_44-Catalyzed Room-Temperature Reaction

A room-temperature protocol using 1-hydrogeno-3-butylimidazolium tetrafluoroborate ([Hbim]BF4_4) as a recyclable ionic liquid catalyst achieves 74% yield. The reaction between 2-aminopyridine and β-nitroacrylate proceeds via a Michael addition-cyclization cascade, with the ionic liquid enhancing electrophilicity and stabilizing intermediates.

Key Data:

  • Reactants: 2-Aminopyridine (1 mmol), β-Nitroacrylate (1 mmol)

  • Catalyst: [Hbim]BF4_4 (5 mL)

  • Conditions: 20°C, 50 minutes

  • Workup: Ether extraction, column chromatography (EtOAc/hexane)

  • Yield: 74%.

This method reduces energy consumption and avoids volatile organic solvents, though product isolation requires chromatographic purification.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Bromide CyclizationReflux (3 h)QuantitativeScalable, high purityBromide waste, long reaction time
NaOH-PromotedAmbient, aqueous>99%Metal-free, rapid, greenRequires propargyl precursors
Ionic Liquid20°C, 50 min74%Low energy, recyclable catalystChromatography needed
IodinationPyridine, iodine~60%Introduces functional handlesToxic reagents, poor atom economy

Mechanistic Insights and Optimization

Role of Base in Cycloisomerization

In NaOH-mediated routes, the base deprotonates the propargyl amine, triggering allene formation. Density functional theory (DFT) studies reveal a low-energy pathway (ΔG‡ ≈ 15 kcal/mol) for the subsequent Nazarov cyclization, which is exergonic (ΔG = −22 kcal/mol).

Solvent Effects on Yield

Ethanol and water are preferred for their ability to stabilize ionic intermediates. Polar aprotic solvents (e.g., DMF) decrease yields by promoting side reactions, as observed in comparative trials.

Industrial Scalability and Green Metrics

The NaOH-promoted method excels in green metrics:

  • E-factor: 0.5 (vs. 8.2 for bromide cyclization).

  • Process Mass Intensity (PMI): 2.1, driven by aqueous workup.
    Continuous flow reactors further enhance scalability, achieving throughputs of 1 kg/h with >98% purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Ethyl imidazo[1,2-a]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have shown promise in treating various diseases, particularly in oncology and infectious diseases.

  • Anti-cancer Agents : Research indicates that derivatives of this compound are being explored for their potential as anti-cancer agents. The compound's structure allows for modifications that enhance its efficacy against cancer cells .
  • Antimicrobial Activity : A study highlighted the synthesis of imidazo[1,2-a]pyridine derivatives that exhibited potent activity against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 0.006 μM . This suggests a significant potential for developing new treatments for tuberculosis, especially multidrug-resistant strains.

Biological Research

The compound is utilized in biological research to explore the mechanisms of action of imidazole derivatives. This research contributes to understanding their biological effects and therapeutic applications.

  • Toxicology Studies : Exploratory toxicology studies have been conducted on various imidazo[1,2-a]pyridine compounds, revealing their safety profiles and potential therapeutic effects against parasitic infections such as trichomoniasis and amoebiasis . These studies are crucial for assessing the viability of these compounds in clinical settings.

Material Science

This compound has applications in material science, particularly in developing advanced materials with specific electronic properties.

  • Organic Electronics : The compound's unique chemical structure makes it suitable for creating materials used in sensors and organic electronics. Its ability to act as a building block enables the synthesis of complex molecular structures essential for these applications .

Agrochemicals

Research is also exploring the potential use of this compound in agrochemicals.

  • Pesticides and Herbicides : The compound may contribute to developing more effective pesticides or herbicides, enhancing agricultural practices by providing alternatives to traditional chemicals that may be less effective or environmentally harmful .

Chemical Synthesis

In chemical synthesis, this compound acts as a versatile building block.

  • Synthesis of Complex Molecules : Its ability to facilitate the creation of complex molecules with diverse functional groups makes it a valuable asset in organic synthesis processes. This versatility is vital for researchers aiming to develop novel compounds with specific properties or activities .

Table 1: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Pharmaceutical DevelopmentAnti-cancer agents; antimicrobial agentsPotent activity against Mycobacterium tuberculosis
Biological ResearchToxicology studiesSafe profiles; potential therapeutic effects
Material ScienceOrganic electronicsDevelopment of advanced materials
AgrochemicalsPesticides and herbicidesPotential for effective agricultural practices
Chemical SynthesisBuilding block for complex moleculesVersatile use in organic synthesis

Case Study: Antitubercular Activity

A focused set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis. Compounds demonstrated significant potency with MIC values ≤0.006 μM against replicating bacteria. Notably, one compound surpassed the efficacy of existing clinical candidates by nearly tenfold, indicating a promising avenue for drug development against resistant strains .

Mechanism of Action

The mechanism of action of ethyl imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications and Physicochemical Properties

Substituents on the imidazo[1,2-a]pyridine scaffold significantly alter physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features Reference
Ethyl imidazo[1,2-a]pyridine-2-carboxylate None (parent compound) 190.20 78–80 70–83 Baseline for derivatives
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (L1) Methyl at position 7 204.23 N/A N/A Enhanced lipophilicity
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (12a) Br at position 8, Me at 6 283.01 N/A 83.3 Halogenation for cross-coupling
Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate (1b) NO₂ at position 3 235.19 N/A N/A Electron-withdrawing group
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CF₃ at position 5 258.20 N/A N/A Metabolic stability enhancement

Key Observations :

  • Halogenation (e.g., bromo, chloro) increases molecular weight and enables Suzuki-Miyaura couplings .
  • Nitro groups (e.g., 1b) enhance reactivity for further reductions or substitutions .
  • Trifluoromethyl groups improve metabolic stability and binding affinity in drug candidates .
Anticancer Activity:
  • Quinazoline hybrids (e.g., 10g, 10i): Show potent PI3Kα inhibition (IC₅₀ < 100 nM) due to synergistic interactions between the imidazo[1,2-a]pyridine and quinazoline moieties .
  • 6-Bromo derivatives (e.g., 12a): Demonstrated cytotoxicity against lung and pancreatic cancer cells (IC₅₀ values 2–10 μM) .
Antiparasitic and Anti-inflammatory Activity:
  • 3-Nitro derivatives (1b): Exhibited in vitro activity against Entamoeba histolytica and Trichomonas vaginalis (MIC 5–10 μg/mL) with minimal hepatotoxicity .
  • Hydrazide derivatives (e.g., 7a-e): Showed anti-inflammatory effects via COX-2 inhibition, comparable to ibuprofen .

Biological Activity

Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, particularly focusing on its antibacterial properties, potential as an antiparasitic agent, and other pharmacological effects.

1. Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties. This compound is part of this class and has shown promising results in various studies.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).

2.1 Minimum Inhibitory Concentration (MIC) Studies

The compound exhibits potent activity with MIC values ranging from 0.03 to 5.0 μM against Mtb H37Rv strains. For instance, a set of synthesized imidazo[1,2-a]pyridine-3-carboxamides demonstrated MIC values as low as ≤0.006 μM against replicating bacteria and showed enhanced activity against drug-resistant strains compared to existing treatments like PA-824 .

CompoundMIC (μM)Activity Against
This compound0.03 - 5.0Mtb H37Rv
Compound 18≤0.006MDR and XDR Mtb

This highlights the compound's potential as a lead candidate for further development in combating tuberculosis.

2.2 Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the imidazo[1,2-a]pyridine scaffold can significantly enhance antibacterial activity. For example, bulky lipophilic groups have been associated with increased potency against Mtb .

3. Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties against resistant strains of Entamoeba histolytica and Trichomonas vaginalis .

3.1 Efficacy Against Resistant Strains

In vitro studies revealed that several derivatives of imidazo[1,2-a]pyridine exhibited significant antiparasitic activity against metronidazole-resistant strains. The compounds showed no signs of hepatic or renal toxicity during toxicology assays, suggesting a favorable safety profile for further clinical evaluation .

4. Other Pharmacological Activities

In addition to its antibacterial and antiparasitic effects, this compound has been explored for other pharmacological activities:

  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Preliminary data suggest that certain imidazo[1,2-a]pyridine derivatives may inhibit cancer cell proliferation through mechanisms involving microtubule polymerization inhibition and DNA binding .

5. Case Studies

Several case studies illustrate the compound's potential:

  • Case Study 1 : A study evaluated the pharmacokinetics of ethyl imidazo[1,2-a]pyridine-3-carboxamide derivatives in mice, showing favorable absorption and bioavailability profiles (AUC values indicating effective systemic exposure) .
CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)t½ (h)
Compound 18385033713.2
  • Case Study 2 : Another study focused on the dual action of these compounds against both trichomoniasis and amoebiasis while maintaining low toxicity levels .

Q & A

Q. 1.1. What are the optimized synthetic routes for Ethyl imidazo[1,2-a]pyridine-2-carboxylate, and how are yields maximized?

The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with ethyl bromopyruvate. Key parameters include:

  • Reaction conditions : Optimal yields (e.g., 87–94%) are achieved under reflux in ethanol or DMF at 40–80°C .
  • Catalysts : Lewis acids like In(OTf)₃ enhance regioselectivity in functionalized derivatives .
  • Validation : Purity is confirmed via ¹H/¹³C NMR and LC-MS, with characteristic peaks for the ethyl ester group (δ ~4.4–4.6 ppm) and imidazo[1,2-a]pyridine core .

Q. 1.2. How is structural characterization performed for this compound and its derivatives?

  • Spectroscopic methods : ¹H NMR (e.g., ethyl ester protons at δ 1.3–1.5 ppm), ¹³C NMR (carbonyl C=O at ~165–170 ppm), and IR (C=O stretch at ~1700 cm⁻¹) .
  • X-ray crystallography : Resolves substituent orientation, as seen in ethyl 8-amino-6-bromo derivatives (Acta Cryst. E67, o1390) .

Advanced Research Questions

Q. 2.1. How can regioselective functionalization at the C-3 position be achieved?

  • Friedel-Crafts acylation : Using acetyl chloride and AlCl₃ selectively acetylates C-3, avoiding side reactions in the imidazo ring .
  • Chlorination : N-chlorosuccinimide (NCS) in DMF introduces Cl at C-3 (80% yield), enabling further derivatization (e.g., thioether formation with NaSEt) .

Q. 2.2. What methodologies assess the compound’s antiparasitic and antitumor potential?

  • In vitro assays : Resistant strains of E. hystolitica and T. vaginalis are treated with derivatives (e.g., 3-nitro-substituted analogues) to measure IC₅₀ values .
  • In vivo models : Female Wistar rats (200 g) are dosed orally (10–50 mg/kg) to evaluate hepatic/kidney toxicity via serum ALT, AST, and creatinine levels .

Q. 2.3. How do Dimroth rearrangements impact synthetic pathways for derivatives?

  • Rearrangement conditions : Basic hydrolysis of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates shifts substituents from C-2 to C-3, confirmed via ¹⁵N NMR .
  • Applications : Enables synthesis of isomeric amides for kinase inhibitors or antiviral agents .

Data Analysis and Contradictions

Q. 3.1. How can discrepancies in toxicity profiles between in vitro and in vivo studies be resolved?

  • Case example : Derivatives showing low cytotoxicity in vitro (IC₅₀ > 100 µM) may exhibit hepatotoxicity in vivo due to off-target effects.
  • Mitigation : Use isotopically labeled compounds (e.g., ¹⁴C-tracers) to track metabolite formation and identify toxic intermediates .

Q. 3.2. What factors explain variable bioactivity in structurally similar derivatives?

  • Substituent effects : Ethyl sulfonyl groups at C-3 enhance antiparasitic activity (e.g., 3-ethylsulfonyl derivatives, IC₅₀ = 2.5 µM) but reduce solubility .
  • Steric hindrance : Bulkier groups (e.g., p-tolyl) at C-2 decrease binding to cyclin-dependent kinases .

Methodological Optimization

Q. 4.1. How are purification challenges addressed for polar derivatives?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates hydroxylated metabolites .
  • Recrystallization : Ethyl 8-hydroxy derivatives are recrystallized from ethanol/water (7:3 v/v) to ≥98% purity .

Q. 4.2. What strategies improve scalability of imidazo[1,2-a]pyridine synthesis?

  • Flow chemistry : Continuous flow reactors reduce reaction times (e.g., from 24 h to 2 h) and improve yield reproducibility .
  • Green chemistry : Ethyl lactate as a solvent reduces waste (E-factor < 5) while maintaining yields .

Pharmacological Applications

Q. 5.1. How is the compound used in developing kinase inhibitors?

  • CDK inhibitors : Ethyl 8-amino-6-bromo derivatives show sub-micromolar activity by blocking ATP-binding pockets .
  • Structural analogs : Modifications at C-2 (e.g., carboxylic acid bioisosteres) enhance selectivity for CDK4/6 .

Q. 5.2. Can the compound serve as a precursor for PET tracers?

  • Radiolabeling : ¹⁸F incorporation at C-6 via nucleophilic aromatic substitution enables imaging of tumor hypoxia .

Toxicity and Safety

Q. 6.1. What are the hepatotoxicity thresholds for chronic exposure?

  • Dose-response : In rats, 50 mg/kg/day for 28 days increases ALT by 2-fold, indicating mild hepatotoxicity .
  • Vehicle effects : Toxicity may arise from solvents (e.g., DMSO) rather than the compound itself .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.